molecular formula C8H11NO2S B15261024 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol

Cat. No.: B15261024
M. Wt: 185.25 g/mol
InChI Key: RGNHNYXZNRXYEY-UHFFFAOYSA-N
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Description

2-[Methyl(methylimino)oxo-lambda⁶-sulfanyl]phenol is a sulfur-containing phenolic compound characterized by a sulfonimidoyl group (S(O)(NMe)Me) attached to the aromatic ring at the 2-position. The sulfur atom in the sulfonimidoyl group exhibits a +4 oxidation state (denoted as lambda⁶), coordinated to a methyl group, a methylimino group, and an oxygen atom.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-(N,S-dimethylsulfonimidoyl)phenol

InChI

InChI=1S/C8H11NO2S/c1-9-12(2,11)8-6-4-3-5-7(8)10/h3-6,10H,1-2H3

InChI Key

RGNHNYXZNRXYEY-UHFFFAOYSA-N

Canonical SMILES

CN=S(=O)(C)C1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of a phenol derivative with a methyl(methylimino)oxo-lambda6-sulfanyl reagent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular membranes, altering their permeability and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The sulfonimidoyl group is a defining feature of 2-[Methyl(methylimino)oxo-lambda⁶-sulfanyl]phenol. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
2-[Methyl(methylimino)oxo-lambda⁶-sulfanyl]phenol (Target) C₈H₁₀N₂O₂S* ~198.24* Phenol, sulfonimidoyl (S(O)(NMe)Me) Intramolecular hydrogen bonding possible between phenolic -OH and imino group .
(4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda⁶-sulfane C₁₀H₈ClNOS₂ ~269.76 Thiophene, sulfonimidoyl (S(O)(NPh)Cl) Chlorophenyl and thiophene substituents; planar geometry enhances π-π stacking .
1-[Imino(methyl)oxo-lambda⁶-sulfanyl]cyclopentane-1-carboxylic acid hydrochloride C₇H₁₁ClN₂O₂S* ~222.69* Cyclopentane, sulfonimidoyl (S(O)(NH₂)Me), carboxylate Rigid cyclopentane backbone; carboxylate group increases solubility .
2-Ethoxy-6-[(methylimino)methyl]phenol (Schiff base) C₁₀H₁₃NO₂ 179.21 Phenol, Schiff base (C=N), ethoxy Intramolecular O–H⋯N hydrogen bond stabilizes the structure .

*Estimated based on molecular formula.

Physicochemical Properties

  • Solubility: The phenolic -OH group in the target compound enhances water solubility compared to non-polar analogs like (4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda⁶-sulfane . The carboxylate derivative in exhibits even higher solubility due to ionic character.
  • Stability : Intramolecular hydrogen bonding in the target compound and Schiff base analogs (e.g., ) reduces susceptibility to hydrolysis, unlike sulfonimidoyl compounds with electron-withdrawing groups (e.g., Cl in ), which may degrade under basic conditions.

Biological Activity

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H10N2O2S
  • Molecular Weight : 198.25 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C(C(=O)N(C)C)S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of certain enzymes, preventing substrate binding and catalytic activity.
  • Protein Interactions : It can also interact with cellular proteins, altering their functions and leading to various biological effects such as antimicrobial and anticancer activities.

Biological Activities

Research has highlighted several key areas of biological activity for this compound:

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

  • Case Study : In vitro tests against Candida albicans and Aspergillus niger showed promising results, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .
PathogenMIC (µg/mL)Comparison to Fluconazole
Candida albicans32Equivalent
Aspergillus niger64Higher

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies.

  • Study Findings : Derivatives of the compound have shown cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.

3. Neuropharmacological Effects

Research indicates that compounds similar to this one may exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease.

  • Study Example : A study evaluating AChE inhibitory activity found that related compounds exhibited potent inhibition against human AChE with IC50 values in the low micromolar range.

Comparison of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialSignificant
AnticancerCytotoxic effects
AChE InhibitionPotent

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